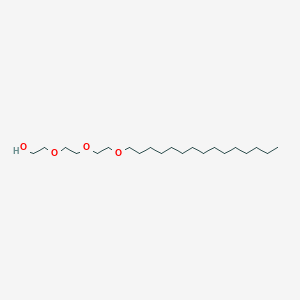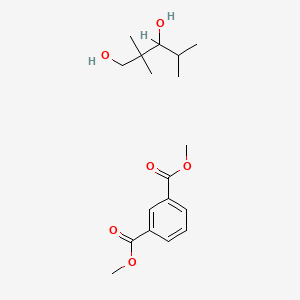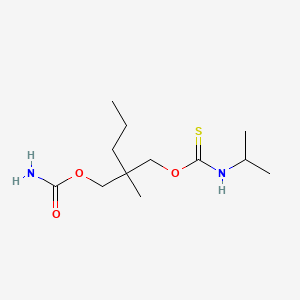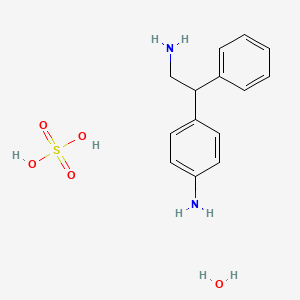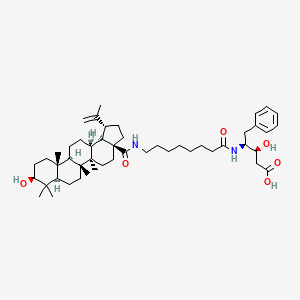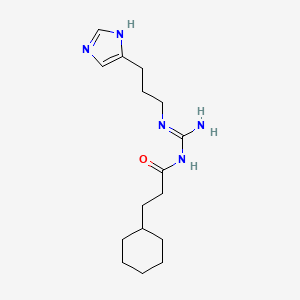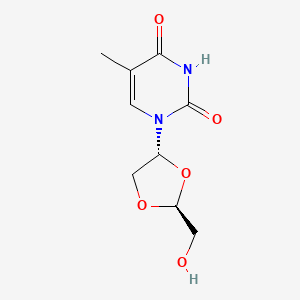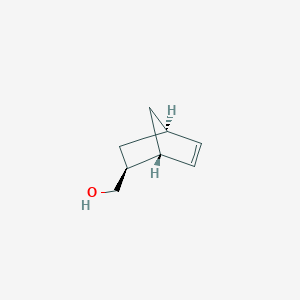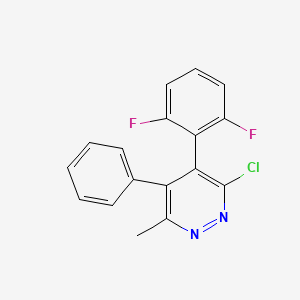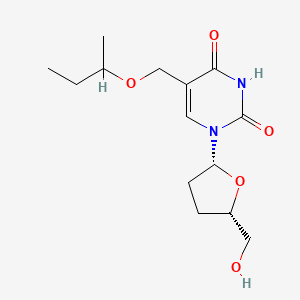
2',3'-Dideoxy-5-(1-methylpropoxymethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that enhance its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine typically involves multiple steps, starting from uridine. The key steps include the selective protection of hydroxyl groups, followed by the introduction of the 1-methylpropoxymethyl group. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for alkylation.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylpropoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine involves its incorporation into viral DNA, leading to chain termination. This prevents the replication of the virus. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 1-methylpropoxymethyl group, making it less effective in certain applications.
5-(1-Methylpropoxymethyl)uridine: Contains the 1-methylpropoxymethyl group but retains the hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine is unique due to the combination of the dideoxy modification and the 1-methylpropoxymethyl group. This enhances its stability and potential efficacy as an antiviral agent.
Propiedades
Número CAS |
133635-61-7 |
|---|---|
Fórmula molecular |
C14H22N2O5 |
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-3-9(2)20-8-10-6-16(14(19)15-13(10)18)12-5-4-11(7-17)21-12/h6,9,11-12,17H,3-5,7-8H2,1-2H3,(H,15,18,19)/t9?,11-,12+/m0/s1 |
Clave InChI |
HSLJLYYORDPYAV-CLGJWYQZSA-N |
SMILES isomérico |
CCC(C)OCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
SMILES canónico |
CCC(C)OCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


